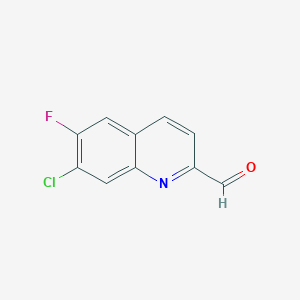
7-chloro-6-fluoroquinoline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-6-fluoroquinoline-2-carbaldehyde: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antimalarial, and anticancer properties . The presence of both chlorine and fluorine atoms in the quinoline ring enhances the compound’s reactivity and potential biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-fluoroquinoline-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a formylating agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce the aldehyde group into the quinoline ring . The reaction conditions often require refluxing the reactants in a suitable solvent, such as DMF, under controlled temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 7-chloro-6-fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like KMnO4 or CrO3 in acidic or neutral conditions.
Reduction: Reagents like NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: 7-chloro-6-fluoroquinoline-2-carboxylic acid.
Reduction: 7-chloro-6-fluoroquinoline-2-methanol.
Applications De Recherche Scientifique
Chemistry: 7-chloro-6-fluoroquinoline-2-carbaldehyde is used as an intermediate in the synthesis of various quinoline derivatives. These derivatives are explored for their potential as catalysts, ligands, and building blocks in organic synthesis .
Biology: The compound is studied for its potential antibacterial and antifungal activities. It serves as a lead compound in the development of new antimicrobial agents .
Medicine: Research into this compound includes its potential use in developing drugs for treating bacterial infections and other diseases .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable in various industrial applications .
Mécanisme D'action
The mechanism of action of 7-chloro-6-fluoroquinoline-2-carbaldehyde involves its interaction with bacterial enzymes. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription . By binding to these enzymes, the compound disrupts bacterial DNA processes, leading to cell death .
Comparaison Avec Des Composés Similaires
- 6-fluoroquinoline-2-carbaldehyde
- 7-fluoroquinoline-6-carbaldehyde
- 8-fluoroquinoline-4-carbaldehyde
Comparison: 7-chloro-6-fluoroquinoline-2-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms in the quinoline ring. This dual substitution enhances its reactivity and potential biological activity compared to other fluoroquinoline derivatives . The specific positioning of these substituents also influences the compound’s chemical properties and interactions with biological targets .
Propriétés
Numéro CAS |
165111-34-2 |
|---|---|
Formule moléculaire |
C10H5ClFNO |
Poids moléculaire |
209.60 g/mol |
Nom IUPAC |
7-chloro-6-fluoroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5ClFNO/c11-8-4-10-6(3-9(8)12)1-2-7(5-14)13-10/h1-5H |
Clé InChI |
AQYFLYVSNVPCPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=CC(=C(C=C21)F)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















